Molecular Weight and Lipophilicity (LogP) Increase Over Non-Fluorinated Analog
The substitution of two hydrogen atoms with fluorine atoms increases both the molecular weight and lipophilicity, which are critical parameters in drug design. Compared to the non-fluorinated analog N-methoxy-N-methylpropanamide (MW 117.15, LogP unavailable), 2,2-difluoro-N-methoxy-N-methylpropanamide has a higher molecular weight (153.13) and a calculated LogP of 0.46, indicating a measurable but controlled increase in lipophilicity, which can enhance membrane permeability without causing excessive hydrophobicity .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 153.13 g/mol; LogP 0.46 |
| Comparator Or Baseline | N-methoxy-N-methylpropanamide (CAS 104863-65-2): MW 117.15 g/mol; LogP (unavailable, but non-fluorinated structure implies lower logP) |
| Quantified Difference | Molecular weight increase of 35.98 g/mol (30.7% increase). LogP of 0.46 for the target compound. |
| Conditions | MW data from vendor certificates of analysis (Fluorochem, American Elements); LogP calculated by Fluorochem's specifications. |
Why This Matters
In medicinal chemistry, a 31% increase in molecular weight and a controlled LogP shift are significant, as they can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making the fluorinated building block a strategic choice for lead optimization.
